MRSA Biofilm Inhibition vs. In-Class Bipyridines
In a direct head-to-head study of six 2,2′-bipyridines isolated from Streptomyces sp. MC025, the antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) was quantified. Pyrisulfoxin B (compound 6) demonstrated over 90% inhibition of MRSA biofilm formation at a concentration of 50 μg/mL [1]. This activity was distinct from the class, as the most potent inhibitor was collismycin C (compound 2), which also achieved >90% inhibition at 50 μg/mL [1]. This provides a precise, quantitative benchmark for Pyrisulfoxin B's performance against a clinically relevant MRSA biofilm model, distinguishing it from less active bipyridine analogs in the same panel.
Collismycin C: >90% inhibition; other panel members (collismycin B, SF2738 D/F, pyrisulfoxin A) markedly less active.
| Evidence Dimension | Inhibition of MRSA biofilm formation |
|---|---|
| Target Compound Data | >90% inhibition at 50 μg/mL |
| Comparator Or Baseline | Collismycin C (Compound 2) achieved >90% inhibition at 50 μg/mL; other bipyridines (collismycin B, SF2738 D, SF2738 F, pyrisulfoxin A) were less effective. |
| Quantified Difference | Pyrisulfoxin B is among the two most effective inhibitors in this panel, with >90% inhibition. |
| Conditions | Methicillin-resistant S. aureus (MRSA) biofilm formation assay; concentration: 50 μg/mL. |
Why This Matters
This data directly informs procurement for antimicrobial screening programs targeting biofilm-associated infections, where Pyrisulfoxin B's activity against MRSA biofilms is a key differentiator from less potent structural analogs.
- [1] Lee, J. H., Kim, Y. G., Lee, S. G., & Lee, J. (2017). Collismycin C from the Micronesian Marine Bacterium Streptomyces sp. MC025 Inhibits Staphylococcus aureus Biofilm Formation. Marine Drugs, 15(12), 387. View Source
